molecular formula C6H3BrFNO2 B573130 4-Bromo-2-fluoropyridine-3-carboxylic acid CAS No. 1256790-84-7

4-Bromo-2-fluoropyridine-3-carboxylic acid

Cat. No.: B573130
CAS No.: 1256790-84-7
M. Wt: 219.997
InChI Key: JHWSPGKURCYLMN-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoropyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrFNO2. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine and bromine, respectively, and the carboxylic acid group is attached at position 3. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the halogenation of 2-fluoropyridine-3-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine substituent being introduced at the 4-position of the pyridine ring.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where 2-fluoropyridine-3-boronic acid is coupled with a brominating agent in the presence of a palladium catalyst. This method allows for the selective introduction of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using suitable reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine or fluorine atoms.

    Coupling: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.

    Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.

Scientific Research Applications

4-Bromo-2-fluoropyridine-3-carboxylic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications.

    Biological Studies: As a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Material Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards the target molecule. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its molecular target.

Comparison with Similar Compounds

4-Bromo-2-fluoropyridine-3-carboxylic acid can be compared with other halogenated pyridine derivatives, such as:

  • 2-Bromo-3-fluoropyridine-4-carboxylic acid
  • 4-Bromo-2-chloropyridine-3-carboxylic acid
  • 4-Bromo-2-iodopyridine-3-carboxylic acid

Uniqueness

The unique combination of bromine and fluorine atoms in this compound imparts distinct electronic and steric properties, making it particularly useful in specific synthetic and medicinal applications. The presence of both halogens can influence the compound’s reactivity and binding characteristics, offering advantages over other similar compounds.

Properties

IUPAC Name

4-bromo-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWSPGKURCYLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-84-7
Record name 4-bromo-2-fluoropyridine-3-carboxylic acid
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